2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Description
2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone is a heterocyclic compound featuring a pyridazine core substituted with a 4-pyrazol-1-ylphenyl group at position 6, a sulfanyl (-S-) linker at position 3, and a pyrrolidin-1-ylethanone moiety.
Key structural attributes:
- Pyridazine ring: A six-membered aromatic ring with two adjacent nitrogen atoms, enabling hydrogen bonding and π-π stacking.
- 4-Pyrazol-1-ylphenyl substituent: Enhances steric bulk and introduces additional hydrogen-bonding capacity.
- Sulfanyl linker: Provides conformational flexibility and modulates electronic properties.
- Pyrrolidin-1-ylethanone terminal group: Contributes to solubility and influences pharmacokinetic properties.
Properties
IUPAC Name |
2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c25-19(23-11-1-2-12-23)14-26-18-9-8-17(21-22-18)15-4-6-16(7-5-15)24-13-3-10-20-24/h3-10,13H,1-2,11-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAOJCFDRSPWBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone involves several steps. One common method includes the reaction of hydrazide derivatives with aryl isocyanates or isothiocyanates in anhydrous benzene. For instance, hydrazide A reacts with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate to form the desired compound . The reaction conditions typically involve refluxing the mixture with stirring for several hours, followed by cooling and the addition of ice water to precipitate the product .
Chemical Reactions Analysis
2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions: Typical reagents include aryl isocyanates, isothiocyanates, and hydrazides, with reaction conditions involving refluxing in anhydrous solvents like benzene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various biologically active derivatives.
Biology: The compound exhibits anti-inflammatory, antibacterial, antioxidant, and hypotensive activities.
Medicine: It has potential therapeutic applications due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name (CAS) | Molecular Formula | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| 2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone | C₂₀H₂₀N₆OS | Pyridazine, 4-pyrazol-1-ylphenyl, pyrrolidin-1-ylethanone | 408.48 |
| 1-(4-Methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylethanone (894003-45-3) | C₁₈H₁₅N₃OS | Pyridazine, pyridin-3-yl, 4-methylphenyl | 329.40 |
| 2-(6-Pyridin-3-ylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone (894000-51-2) | C₁₅H₁₅N₅OS | Pyridazine, pyridin-3-yl, pyrrolidin-1-ylethanone | 333.39 |
| Ethyl 4-[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate (894000-95-4) | C₁₈H₂₁N₅O₃S | Pyridazine, pyridin-3-yl, piperazine-carboxylate | 403.46 |
Key Comparative Insights
Substituent Impact on Bioactivity The 4-pyrazol-1-ylphenyl group in the target compound introduces a bulkier aromatic system compared to simpler pyridin-3-yl substituents (e.g., 894003-45-3). This may enhance target binding selectivity in kinase inhibition due to increased steric complementarity . The pyrrolidin-1-ylethanone terminal group (vs. 4-methylphenyl in 894003-45-3) likely improves solubility via tertiary amine protonation under physiological pH, a critical factor in oral bioavailability.
The piperazine-carboxylate group in 894000-95-4 introduces a zwitterionic character, which may reduce blood-brain barrier penetration compared to the target compound .
Molecular Weight and Drug-Likeness
Hypotheses for Experimental Validation :
- The target compound’s pyrazole-phenyl group may confer superior inhibition of kinases like JAK2 or EGFR compared to pyridin-3-yl analogues.
- Metabolic stability assays are warranted to compare the pyrrolidinyl group’s resistance to cytochrome P450 oxidation against methylphenyl or piperazine derivatives.
Biological Activity
The compound 2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed examination of the compound's synthesis, biological evaluations, and relevant case studies.
Synthesis of the Compound
The synthesis of 2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone typically involves multi-step reactions that integrate pyrazole and pyridazine moieties. The synthetic pathway often includes:
- Formation of the Pyridazine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Pyrazole Group : This step typically involves reactions with hydrazine derivatives.
- Thioether Formation : The sulfanyl group is introduced via nucleophilic substitution.
- Pyrrolidine Integration : The final structure is completed by incorporating the pyrrolidine moiety.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone. For instance, derivatives containing pyrazole and pyridazine rings have shown significant activity against various cancer cell lines. A notable study reported:
- Cell Line Sensitivity : Compounds demonstrated GI₅₀ values ranging from 2.12 to 4.58 μM against leukemia subpanel cell lines, indicating potent anticancer effects .
Antiviral and Antiparasitic Activities
The biological evaluation of similar pyrazole derivatives has also indicated potential antiviral and antiparasitic activities:
- Antiviral Screening : Certain derivatives showed minimal effects against SARS coronavirus and influenza viruses but exhibited promising results against Trypanosoma brucei, suggesting a selective action against specific pathogens .
The mechanisms through which these compounds exert their biological effects are still under investigation, but they may involve:
- Inhibition of Key Enzymes : Some studies suggest that such compounds can inhibit enzymes critical for cancer cell proliferation or pathogen survival.
- Induction of Apoptosis : Evidence indicates that certain derivatives may trigger apoptotic pathways in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Compound Derivative | Cell Line/Pathogen | GI₅₀ (μM) |
|---|---|---|---|
| Anticancer | 4d | Leukemia subpanel | 2.12 - 4.58 |
| Antiviral | 5-(3-naphthalen)pyrazoline | SARS coronavirus | Minimal effect |
| Antiparasitic | 5-(3-naphthalen)pyrazoline | Trypanosoma brucei | Promising effect |
Notable Research Findings
A comprehensive study published in PubMed evaluated a series of pyrazoline substituted compounds, revealing that those with structural similarities to our compound exhibited varying degrees of anticancer activity and were selectively effective against certain pathogens .
Moreover, ongoing research is focused on elucidating the structure-activity relationship (SAR) to optimize these compounds for enhanced efficacy and reduced toxicity.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone?
- Methodology : Multi-step synthesis involving:
- Coupling reactions : Reacting pyridazine and pyrazole precursors under reflux conditions (e.g., xylene at 120–140°C for 25–30 hours) .
- Purification : Post-reaction treatment with 5% NaOH, followed by organic layer separation, washing, drying (anhydrous Na₂SO₄), and recrystallization (methanol or dichloromethane) .
- Monitoring : Thin-layer chromatography (TLC) to track reaction progress .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Key Techniques :
- Nuclear Magnetic Resonance (NMR) : Assigns proton/carbon environments (e.g., pyridazine C-H at δ 8.5–9.5 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z ~450) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfanyl S-H stretch at ~2550 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required) .
Q. What safety protocols are essential for handling this compound?
- Hazard Mitigation :
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (Category 2/2A hazards) .
- Ventilation : Use fume hoods to avoid inhalation of vapors (respiratory toxicity, Category 3) .
- Storage : In sealed containers away from ignition sources (flash point >100°C) .
Advanced Research Questions
Q. How can computational methods resolve electronic and steric properties of this compound?
- Approach :
- Density Functional Theory (DFT) : Calculates bond lengths (e.g., C-N: ~1.34 Å, C-C: ~1.40 Å) and dihedral angles (e.g., pyrazole-phenyl twist: 27.4°) to predict reactivity .
- Molecular Docking : Models interactions with biological targets (e.g., enzymes) using binding affinity scores (ΔG < -7 kcal/mol suggests strong binding) .
Q. How can contradictory reports on biological activity be addressed?
- Strategies :
- Comparative Assays : Test the compound against structurally similar derivatives (e.g., varying substituents on pyridazine/pyrazole) under standardized conditions .
- Dose-Response Studies : Establish IC₅₀ values for cytotoxicity (e.g., MTT assays) to differentiate specific vs. nonspecific effects .
- Metabolic Stability Tests : Use liver microsomes to assess degradation rates (t₁/₂ > 60 min suggests viability) .
Q. What challenges arise in optimizing multi-step synthesis yields?
- Key Factors :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
